Ethyl cyano(3,4-dichlorophenyl)acetate Ethyl cyano(3,4-dichlorophenyl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC4025069
InChI: InChI=1S/C11H9Cl2NO2/c1-2-16-11(15)8(6-14)7-3-4-9(12)10(13)5-7/h3-5,8H,2H2,1H3
SMILES: CCOC(=O)C(C#N)C1=CC(=C(C=C1)Cl)Cl
Molecular Formula: C11H9Cl2NO2
Molecular Weight: 258.1 g/mol

Ethyl cyano(3,4-dichlorophenyl)acetate

CAS No.:

Cat. No.: VC4025069

Molecular Formula: C11H9Cl2NO2

Molecular Weight: 258.1 g/mol

* For research use only. Not for human or veterinary use.

Ethyl cyano(3,4-dichlorophenyl)acetate -

Specification

Molecular Formula C11H9Cl2NO2
Molecular Weight 258.1 g/mol
IUPAC Name ethyl 2-cyano-2-(3,4-dichlorophenyl)acetate
Standard InChI InChI=1S/C11H9Cl2NO2/c1-2-16-11(15)8(6-14)7-3-4-9(12)10(13)5-7/h3-5,8H,2H2,1H3
Standard InChI Key DIMUOIODQKPTPZ-UHFFFAOYSA-N
SMILES CCOC(=O)C(C#N)C1=CC(=C(C=C1)Cl)Cl
Canonical SMILES CCOC(=O)C(C#N)C1=CC(=C(C=C1)Cl)Cl

Introduction

Structural and Molecular Characteristics

Molecular Formula and Weight

Ethyl cyano(3,4-dichlorophenyl)acetate has the molecular formula C11_{11}H9_9Cl2_2NO2_2, corresponding to a molecular weight of 258.104 g/mol . The molecule comprises a 3,4-dichlorophenyl ring attached to a cyanoacetate backbone, with an ethyl ester group at the terminal position (Fig. 1). The dichlorophenyl group introduces steric bulk and electronic effects, while the cyano group enhances electrophilicity, facilitating nucleophilic addition reactions.

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of ethyl cyano(3,4-dichlorophenyl)acetate typically involves a Knoevenagel condensation between 3,4-dichlorobenzaldehyde and ethyl cyanoacetate, as detailed in a patent by SmithKline Beecham . The reaction proceeds under basic conditions, often using sodium hydride (NaH) in toluene at 20–80°C (Scheme 1):

3,4-Dichlorobenzaldehyde+Ethyl cyanoacetateNaH, tolueneEthyl cyano(3,4-dichlorophenyl)acetate\text{3,4-Dichlorobenzaldehyde} + \text{Ethyl cyanoacetate} \xrightarrow{\text{NaH, toluene}} \text{Ethyl cyano(3,4-dichlorophenyl)acetate}

This method yields the product in moderate to high purity, with the base facilitating deprotonation of ethyl cyanoacetate to generate a nucleophilic enolate, which attacks the aldehyde carbonyl .

Optimization and Scalability

Reaction optimization studies indicate that anhydrous conditions and controlled temperature gradients (20–80°C) are critical to minimizing side products such as dimerization or over-condensation . Scalability to industrial production requires careful management of exothermic reactions, often achieved through gradual reagent addition and solvent selection (e.g., toluene for its high boiling point and inertness).

Physicochemical Properties

Solubility and Partition Coefficients

The compound exhibits low water solubility (LogSw_w ≈ -4.49) due to its hydrophobic aromatic and ester groups . It is more soluble in organic solvents such as toluene, dichloromethane, and ethyl acetate. The calculated logP (partition coefficient) of 3.10 indicates moderate lipophilicity, favoring membrane permeability in biological systems .

Chemical Reactivity and Functionalization

Electrophilic and Nucleophilic Sites

The cyano group acts as a strong electron-withdrawing group, activating the α-carbon for nucleophilic attacks (e.g., Grignard reactions or reductions). Concurrently, the ester group is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives .

Catalytic Hydrogenation

Selective hydrogenation of the nitrile group to an amine is feasible using palladium or Raney nickel catalysts, though competing reduction of the aromatic chlorines is a potential side reaction requiring careful catalyst selection .

Applications in Drug Discovery

Role as a Synthetic Intermediate

Ethyl cyano(3,4-dichlorophenyl)acetate is a key precursor in the synthesis of CCR5 antagonists, a class of therapeutics targeting HIV entry mechanisms . For example, it serves as an intermediate in the production of pyrrolidine and azetidine derivatives with potent antiviral activity .

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